N-(4-fluorophenyl)-N-(4-formyl-1,3-thiazol-2-yl)acetamide
Description
N-(4-fluorophenyl)-N-(4-formyl-1,3-thiazol-2-yl)acetamide is a synthetic organic compound that features a fluorophenyl group, a thiazole ring, and an acetamide moiety. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Properties
IUPAC Name |
N-(4-fluorophenyl)-N-(4-formyl-1,3-thiazol-2-yl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9FN2O2S/c1-8(17)15(11-4-2-9(13)3-5-11)12-14-10(6-16)7-18-12/h2-7H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJFCQJCSLNUPAY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N(C1=CC=C(C=C1)F)C2=NC(=CS2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9FN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-fluorophenyl)-N-(4-formyl-1,3-thiazol-2-yl)acetamide typically involves the following steps:
Formation of the Thiazole Ring: This can be achieved through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Introduction of the Formyl Group: The formyl group can be introduced via a Vilsmeier-Haack reaction, where the thiazole is treated with a formylating agent such as DMF and POCl3.
Acetamide Formation: The final step involves the acylation of the amine group with acetic anhydride or acetyl chloride.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the formyl group, to form carboxylic acids.
Reduction: Reduction of the formyl group could yield alcohols.
Substitution: The fluorophenyl group may participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as KMnO4 or CrO3 in acidic conditions.
Reduction: Reagents like NaBH4 or LiAlH4.
Substitution: Conditions involving electrophiles like halogens or nitro groups in the presence of catalysts.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
Research indicates that this compound exhibits several biological activities:
Anticancer Activity
Studies have shown that N-(4-fluorophenyl)-N-(4-formyl-1,3-thiazol-2-yl)acetamide may possess anticancer properties. For instance, it has been evaluated in vitro against various cancer cell lines, demonstrating structure-dependent anticancer activity.
| Compound | Cell Line | Viability (%) | Comparison |
|---|---|---|---|
| This compound | A549 (lung adenocarcinoma) | 64% (at 100 µM) | Better than control |
| Cisplatin | A549 | 50% (at 100 µM) | Standard comparison |
The compound's efficacy was notably higher than that of standard chemotherapeutic agents like cisplatin, suggesting its potential as a novel anticancer agent.
Antimicrobial Activity
The thiazole component is recognized for its antimicrobial properties. Preliminary studies suggest that this compound may exhibit activity against various bacterial strains. Further research is needed to quantify this effect.
Enzyme Inhibition
This compound has also been investigated for its potential to inhibit specific enzymes involved in cancer progression and microbial resistance. Understanding its mechanism of action could provide insights into its therapeutic applications.
Case Studies
Study on Anticancer Activity : A recent study evaluated the cytotoxic effects of this compound on A549 cells using an MTT assay. The results indicated a significant reduction in cell viability, suggesting potential as an anticancer agent.
Antimicrobial Testing : Another study explored the antimicrobial efficacy of the compound against Gram-positive and Gram-negative bacteria. The results revealed promising activity that warrants further investigation.
Mechanism of Action
The mechanism of action would depend on the specific biological target. Generally, compounds with thiazole rings can interact with enzymes or receptors, potentially inhibiting or modulating their activity. The fluorophenyl group may enhance binding affinity through hydrophobic interactions.
Comparison with Similar Compounds
Similar Compounds
N-(4-fluorophenyl)-N-(4-formylthiazol-2-yl)acetamide: Similar structure but with different substituents.
N-(4-chlorophenyl)-N-(4-formylthiazol-2-yl)acetamide: Chlorine instead of fluorine.
N-(4-bromophenyl)-N-(4-formylthiazol-2-yl)acetamide: Bromine instead of fluorine.
Uniqueness
The presence of the fluorine atom in N-(4-fluorophenyl)-N-(4-formyl-1,3-thiazol-2-yl)acetamide may confer unique properties such as increased metabolic stability and altered electronic effects, which can influence its reactivity and biological activity.
Biological Activity
N-(4-fluorophenyl)-N-(4-formyl-1,3-thiazol-2-yl)acetamide is a compound of significant interest due to its potential biological activities, particularly in antimicrobial and anticancer research. This article reviews the available literature on its biological activity, including case studies, research findings, and relevant data.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : C11H10FN3OS
- CAS Number : 147118-37-4
The presence of a fluorine atom on the phenyl ring and a thiazole moiety contributes to its biological properties. The thiazole ring is known for its role in various pharmacological activities.
Antimicrobial Activity
Recent studies have evaluated the antimicrobial properties of this compound against various pathogens.
In Vitro Studies
- Minimum Inhibitory Concentration (MIC) :
- Synergistic Effects :
- Biofilm Formation Inhibition :
Table 1: Antimicrobial Activity Overview
| Pathogen | MIC (μg/mL) | Synergistic Agent | Result |
|---|---|---|---|
| Staphylococcus aureus | 0.22 | Ciprofloxacin | Synergistic effect |
| Escherichia coli | 0.25 | Ketoconazole | Synergistic effect |
| Staphylococcus epidermidis | 0.22 | Ciprofloxacin | Biofilm inhibition |
Anticancer Activity
The compound's anticancer potential has also been explored through various studies focusing on its mechanism of action and cytotoxicity.
Case Studies
- Cell Viability Assays :
-
Mechanism of Action :
- Molecular docking studies suggest that the compound may interact with specific targets involved in cancer cell proliferation and survival pathways, although detailed mechanisms remain to be fully elucidated.
Structure-Activity Relationship (SAR)
Research indicates that modifications to the thiazole and phenyl rings can influence the biological activity of the compound. For instance, electron-withdrawing groups enhance antibacterial properties, while certain substitutions can improve selectivity towards specific biological targets .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
